3-Pyridinecarbonitrile, 2-amino-4-((4-methoxyphenyl)amino)-
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Overview
Description
3-Pyridinecarbonitrile, 2-amino-4-((4-methoxyphenyl)amino)- is a heterocyclic compound that features a pyridine ring substituted with an amino group, a cyano group, and a methoxyphenylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarbonitrile, 2-amino-4-((4-methoxyphenyl)amino)- typically involves multi-step reactions. One common method includes the condensation of an acetophenone oxime, aldehyde, and malononitrile under solvent-free conditions . This method is advantageous due to its efficiency and the high yields of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as solvent-free reactions and the use of environmentally benign reagents, are likely to be employed to scale up the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-Pyridinecarbonitrile, 2-amino-4-((4-methoxyphenyl)amino)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The amino and methoxyphenylamino groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce primary amines.
Scientific Research Applications
3-Pyridinecarbonitrile, 2-amino-4-((4-methoxyphenyl)amino)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 3-Pyridinecarbonitrile, 2-amino-4-((4-methoxyphenyl)amino)- involves its interaction with specific molecular targets. The amino and methoxyphenylamino groups can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity. The exact pathways and targets depend on the specific application and the derivatives used.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-pyridinecarbonitrile: This compound is structurally similar but lacks the methoxyphenylamino group.
2-Amino-4,6-diphenyl-pyridine-3-carbonitrile: Another related compound with different substituents on the pyridine ring.
Uniqueness
3-Pyridinecarbonitrile, 2-amino-4-((4-methoxyphenyl)amino)- is unique due to the presence of the methoxyphenylamino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for developing new materials and pharmaceuticals.
Properties
CAS No. |
130688-27-6 |
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Molecular Formula |
C13H12N4O |
Molecular Weight |
240.26 g/mol |
IUPAC Name |
2-amino-4-(4-methoxyanilino)pyridine-3-carbonitrile |
InChI |
InChI=1S/C13H12N4O/c1-18-10-4-2-9(3-5-10)17-12-6-7-16-13(15)11(12)8-14/h2-7H,1H3,(H3,15,16,17) |
InChI Key |
CTZFBISBQSPPBF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=C(C(=NC=C2)N)C#N |
Origin of Product |
United States |
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